![molecular formula C14H17F2NO3 B6600740 benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate CAS No. 1919864-94-0](/img/structure/B6600740.png)
benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate is a compound with a wide range of applications in scientific research. It is a colorless, almost odorless, crystalline solid that is soluble in water and ethanol. It is also known as difluoromethoxybenzyl pyrrolidine-1-carboxylate (DFMP). This compound has been used in the synthesis of various pharmaceuticals, and it has been studied for its potential applications in biochemistry, molecular biology, and drug development.
Scientific Research Applications
Catalytic Reactions
In the field of organic chemistry, benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate plays a role in catalytic reactions. For instance, its reaction with [PtCl2(H2C=CH2)]2 and PPh3 in dioxane leads to the formation of pyrrolidine derivatives, demonstrating the compound's relevance in intramolecular hydroamination of unactivated olefins (Bender & Widenhoefer, 2005).
Synthesis of Pyrrolidine Derivatives
Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate is instrumental in the synthesis of various pyrrolidine derivatives. It's utilized in enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams, showcasing its versatility in organic synthesis (Andrews et al., 2003).
Role in Cholinesterase Inhibition
This compound has been explored for its potential in inhibiting cholinesterase enzymes. Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including this compound, have been tested for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating its potential therapeutic applications (Pizova et al., 2017).
Antimicrobial Properties
Studies have also highlighted the antimicrobial properties of related pyrrolidine derivatives. Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, for instance, have shown promising antibacterial activity, suggesting potential medical applications of similar compounds (Nural et al., 2018).
Anti-inflammatory and Analgesic Activity
Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate is structurally similar to compounds that have demonstrated anti-inflammatory and analgesic activities. This suggests potential applications in the development of new pharmaceuticals (Muchowski et al., 1985).
Crystal Structure Studies
The compound's derivatives have been studied for their crystal structures, which is crucial in understanding their chemical properties and potential applications in material sciences (Silva et al., 2012).
properties
IUPAC Name |
benzyl 3-(difluoromethoxymethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c15-13(16)19-10-12-6-7-17(8-12)14(18)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFEGWATGCXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC(F)F)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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